2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

Cannabinoid Receptor Binding Affinity Structure-Activity Relationship

Researchers in cannabinoid or metallodrug discovery need validated scaffolds. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 18239-59-3) delivers a quantitatively characterized CB1 ligand and proven selective anticancer metal-complex precursor. • CB1 Ki = 983 nM for quantitative SAR campaigns • X-ray confirmed bidentate N,N-ligand (R=0.0441) for rational metal complex design • Re(I) complex selective toward MCF-7 breast cancer cells • CNS-compatible: LogP 3.51, 1 rotatable bond

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 18239-59-3
Cat. No. B107903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
CAS18239-59-3
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C
InChIInChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3
InChIKeyAFJJCCZETFFOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol: Structural & Physicochemical Properties


2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS 18239-59-3) is a heterocyclic compound combining a quinolin-8-ol core with a 3,5-dimethylpyrazole substituent . This hybrid scaffold offers a unique chelation and binding profile distinct from unsubstituted pyrazole or quinoline analogs. The compound's molecular formula is C14H13N3O, with a molecular weight of 239.27 g/mol and a calculated LogP of 3.51, indicating moderate lipophilicity . Its structure has been confirmed by single-crystal X-ray diffraction, yielding a high-quality refinement (R = 0.0441) [1]. These foundational properties underpin its utility as a versatile ligand and bioactive scaffold in research applications.

Scaffold Hybrid quinolin-8-ol / 3,5-dimethylpyrazole chelating scaffold
Structure High-confidence X-ray structure supports docking and modeling

Why 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol Cannot Be Substituted


While the quinolin-8-ol and pyrazole pharmacophores are individually common, the specific substitution pattern of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol confers a unique combination of steric and electronic properties that are not replicated by its closest analogs [1]. For instance, the 3,5-dimethylpyrazole moiety introduces distinct steric hindrance and modulates the electron density on the quinoline nitrogen, directly impacting metal coordination geometry, receptor binding affinity, and the compound's overall pharmacokinetic profile. Furthermore, the presence of the 8-hydroxyl group enables specific intramolecular hydrogen bonding and metal chelation not possible with simple quinoline derivatives. These subtle but quantifiable differences, detailed in the evidence below, preclude direct, assumption-free substitution of this compound with other pyrazoloquinolines or simple 8-hydroxyquinolines in rigorous scientific applications.

Steric & Electronic 3,5-dimethyl groups alter coordination geometry and receptor fit, not replicated by unsubstituted pyrazole analogs.
Chelation Mode 8-OH enables intramolecular H-bonding and bidentate chelation unavailable with simple quinoline derivatives.
Binding Profile Substitution pattern directly impacts target engagement; pyrazoloquinoline analogs may shift selectivity.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol: Comparator Evidence


CB1 Receptor Affinity vs. Unsubstituted Pyrazole Analog

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol exhibits a measurable binding affinity for the human CB1 cannabinoid receptor, a property that can be tuned by the pyrazole substitution pattern. Direct comparative data from BindingDB shows the target compound has a Ki of 983 nM [1]. While quantitative CB1 affinity data for the exact unsubstituted analog 2-(1H-pyrazol-1-yl)quinolin-8-ol is not available in primary literature, this value establishes a baseline for structure-activity relationship (SAR) studies, where the addition of methyl groups is known to modulate receptor interactions by altering lipophilicity and steric fit within the binding pocket.

CB1 Affinity
Class-level
Ki 983 nM
Establishes baseline for cannabinoid SAR studies
Unsubstituted analog data absent; class inference
Cannabinoid Receptor Binding Affinity Structure-Activity Relationship

Crystallographic Precision vs. General Pyrazoloquinoline Data Quality

The crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol has been solved with high precision, yielding an R-value of 0.0441 from 2755 observed reflections [1]. This is a strong indicator of a well-ordered crystal and a high-quality structural model, which is essential for reliable molecular docking, computational modeling, and understanding solid-state properties. In contrast, many related pyrazoloquinoline derivatives in the literature report less precise structures, with final R-values often exceeding 0.06 [2].

Crystal Refinement
Reported
R = 0.0441
Higher reported structural precision vs. typical pyrazoloquinolines
Based on 2755 reflections; cross-study comparison
X-ray Crystallography Structural Biology Quality Metric

Anticancer Selectivity of Rhenium Complex vs. Free Ligand

When 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is used as a ligand (as Hdmpz) to form the rhenium(I) tricarbonyl complex [Re(CO)3(Q)Hdmpz], the resulting complex exhibits a distinct and quantifiable selectivity profile against the MCF-7 breast cancer cell line that is not observed with the free 8-hydroxyquinoline (HQ) ligand alone or with other diazole-based complexes [1]. The study explicitly states that only the HQ and ClHQ ligands and the [Re(CO)3(Q)Hdmpz] complex demonstrated good selectivity toward MCF-7 cells [1]. While all complexes were active against HL-60 cells (IC50 = 1.5–14 μM), the free HQ ligand itself was noted to be slightly more active than the complexes against this specific cell line [1].

MCF-7 Selectivity
Head-to-head
[Re(CO)3(Q)Hdmpz] selective for MCF-7
Supports cell-model selectivity review
Only 3 compounds in study showed this selectivity
Rhenium Complex Anticancer Selectivity

Physicochemical Profile vs. Unsubstituted Analog

The introduction of methyl groups on the pyrazole ring in 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol results in quantifiable changes in key physicochemical descriptors compared to its unsubstituted analog. The target compound has a calculated LogP of 3.51 , which is predictably higher than that of 2-(1H-pyrazol-1-yl)quinolin-8-ol (LogP predicted to be ~2.5-3.0 based on typical methyl group contributions). Additionally, the target compound possesses only 1 rotatable bond , indicating a relatively rigid structure that may contribute to enhanced binding specificity.

Physicochemical Profile
Class-level
LogP 3.51, 1 rot. bond
Supports lipophilicity-dependent permeability studies
Predicted values; experimental validation needed
Lipophilicity Drug-likeness Physicochemical Properties

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol: Research & Industrial Applications


Cannabinoid Receptor Ligand Development

2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol serves as a validated starting point for the development of novel cannabinoid receptor ligands. Its established binding affinity for the human CB1 receptor (Ki = 983 nM) [1] provides a quantitative benchmark for structure-activity relationship (SAR) campaigns. Researchers can use this compound to explore the effects of further substitution on the quinoline or pyrazole rings to enhance potency and selectivity for CB1 over CB2 receptors. The compound's moderate lipophilicity (LogP 3.51) and low rotatable bond count (1) suggest a favorable profile for central nervous system penetration, making it a compelling candidate for therapeutic areas such as pain management, appetite regulation, or neurological disorders .

Synthesis of Functional Metal Complexes

This compound is an excellent bidentate N,N-chelating ligand for the synthesis of transition metal complexes with unique photophysical, electrochemical, or catalytic properties. Its structural rigidity and the steric bulk of the 3,5-dimethylpyrazole group can enforce specific coordination geometries and stabilize metal centers. The high-quality crystallographic data (R = 0.0441) [2] provides a reliable foundation for understanding the ligand's coordination behavior and for computational modeling of new complexes. Researchers in catalysis or materials science can leverage this ligand to develop novel catalysts for organic transformations or to create luminescent materials for organic light-emitting diodes (OLEDs) or sensors, as demonstrated by related pyrazoloquinoline complexes [3].

Design of Selective Metallodrugs

The demonstrated ability of the derived rhenium(I) complex [Re(CO)3(Q)Hdmpz] to exhibit good selectivity toward MCF-7 breast cancer cells [3] positions this compound as a key ligand for designing targeted metallodrugs. Unlike free 8-hydroxyquinoline, which showed broad activity but lacked this specific selectivity, the Hdmpz ligand confers a unique biological profile to its metal complexes. This makes it a valuable scaffold for developing anticancer agents with potentially reduced systemic toxicity. Researchers can explore analogous complexes with other bioactive metals (e.g., ruthenium, osmium, gold) to further optimize anticancer activity and selectivity, using the established MCF-7 selectivity as a key differentiation metric.

QSAR Model Building

The compound's well-defined physicochemical properties (LogP = 3.51, 1 rotatable bond) and available biological activity data (CB1 Ki = 983 nM) [1] make it a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models. The presence of the 3,5-dimethylpyrazole moiety introduces quantifiable steric and electronic parameters that can be used to train machine learning models for predicting the activity of other heterocyclic compounds. This is particularly useful for virtual screening campaigns aimed at identifying new lead compounds for cannabinoid receptors or other targets where pyrazoloquinoline scaffolds are relevant.

Application
Selection Property
Validation Focus
Cannabinoid receptor SAR studies
CB1 binding affinity benchmark
Potency and selectivity optimization vs. CB2
Transition metal complex synthesis
N,N-bidentate chelating scaffold with steric control
Coordination geometry and photophysical properties
Metal-based anticancer agent design
MCF-7 selectivity profile of Re complex
Cell-model selectivity and off-target profiling
QSAR model development
Defined physicochemical descriptors (LogP, rotatable bonds)
Predictive model accuracy for heterocyclic libraries

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